molecular formula C15H23N3O3S B4178914 2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

Cat. No. B4178914
M. Wt: 325.4 g/mol
InChI Key: NCPHHYWEMBBLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly known as TAK-659 and has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases.

Mechanism of Action

TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and EGFR kinases. BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell proliferation and survival. ITK is a T-cell-specific kinase that plays a vital role in T-cell activation and differentiation. The inhibition of ITK leads to the suppression of T-cell-mediated immune responses. EGFR is a receptor tyrosine kinase that is overexpressed in several cancers, and its inhibition leads to the suppression of cancer cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been found to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has also been shown to suppress the production of pro-inflammatory cytokines in vitro and in vivo. TAK-659 has been found to be well-tolerated in preclinical studies, and its pharmacokinetic profile suggests that it has the potential for oral administration.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its potent inhibitory activity against several kinases, its well-tolerated pharmacokinetic profile, and its potential for oral administration. However, TAK-659 also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

The potential applications of TAK-659 in the treatment of various diseases make it an attractive target for further research. Future studies should focus on optimizing the synthesis method of TAK-659 to increase the yield and purity of the product. Further preclinical studies are needed to evaluate the safety and efficacy of TAK-659 in animal models. Clinical trials are also required to evaluate the safety and efficacy of TAK-659 in humans. Moreover, the potential for combination therapy with other drugs should be explored to enhance the therapeutic efficacy of TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been found to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and EGFR. These kinases are known to play a crucial role in the pathogenesis of various diseases, and their inhibition has shown promising results in preclinical studies.

properties

IUPAC Name

2-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12(2)15(19)16-13-6-4-5-7-14(13)17-8-10-18(11-9-17)22(3,20)21/h4-7,12H,8-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPHHYWEMBBLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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